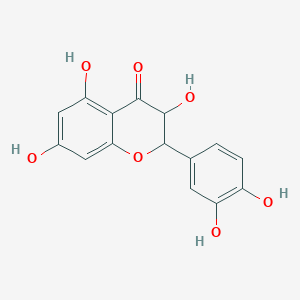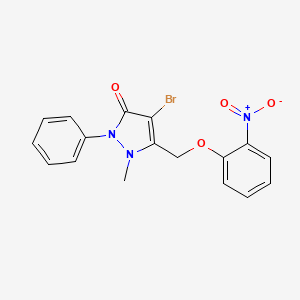
(+/-)-Taxifolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+/-)-Taxifolin can be synthesized through the reduction of quercetin, a related flavonoid. This reduction involves the addition of hydrogen atoms to the quercetin molecule, altering its structure and enhancing certain biological activities .
Industrial Production Methods
Industrial production of dihydroquercetin primarily involves the extraction from coniferous wood, such as larch or Douglas fir. The process includes heating the crushed wood, filtering the extract, evaporating it, and crystallizing the target product from hot water . Another method involves the use of ethyl acetate for extraction, followed by crystallization and drying .
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Taxifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form hydrogen bonds with α-glucosidase amino acids, indicating its potential as an inhibitor .
Common Reagents and Conditions
Common reagents used in the reactions involving dihydroquercetin include hydrogen for reduction reactions and cyclodextrins for improving solubility . The conditions often involve controlled temperatures and specific pH levels to ensure optimal reaction outcomes.
Major Products Formed
The major products formed from the reactions of dihydroquercetin include its derivatives, such as aminomethylated derivatives, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
(+/-)-Taxifolin has a wide range of scientific research applications:
Wirkmechanismus
(+/-)-Taxifolin exerts its effects through various molecular targets and pathways. It inhibits the proliferation of cancer cells by inducing apoptosis and blocking the cell cycle . It also normalizes oxidative indices and down-regulates pro-inflammatory molecules such as interleukin-6 and tumor necrosis factor-alpha . Additionally, dihydroquercetin activates the phosphoinositide 3-kinase/protein kinase B pathway to reduce oxidative stress and endoplasmic reticulum stress-induced apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: A related flavonoid that can be reduced to form dihydroquercetin.
Eriodictyol: Another flavonoid with similar antioxidant properties.
Luteolin: A flavonoid known for its anti-inflammatory and antioxidant activities.
Uniqueness of (+/-)-Taxifolin
This compound is unique due to its enhanced biological activities compared to quercetin, resulting from the addition of hydrogen atoms during the reduction process . It also exhibits a broader range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects .
This compound’s potent antioxidant properties and its ability to form inclusion complexes with cyclodextrins to improve solubility further distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859394 |
Source


|
| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(5-Fluorothiophen-2-yl)methyl]piperidin-4-yl]but-2-ynamide](/img/structure/B2748194.png)
![Methyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2748195.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetonitrile](/img/structure/B2748200.png)
![N-(2,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2748201.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2748202.png)
![ETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-THIAZOLE-4-CARBOXYLATE](/img/structure/B2748203.png)
![4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid](/img/structure/B2748204.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2748207.png)


![3-amino-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2748214.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide](/img/structure/B2748215.png)
